Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound, diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;sulfate , reflects its structural complexity and adherence to systematic naming rules for quaternary ammonium salts. Breaking down the nomenclature:

- Diethyl-methyl : Indicates two ethyl groups and one methyl group bonded to the central nitrogen atom.

- (2-prop-2-enoyloxypropan-2-yl) : Specifies the allyl ether moiety (prop-2-enoyloxy) attached to a branched propane backbone.

- Azanium : Denotes the positively charged nitrogen center.

- Sulfate : Refers to the counterion (SO₄²⁻), which balances the charge of the quaternary ammonium cation.

The naming follows IUPAC guidelines for quaternary ammonium salts, where the cation is named by listing alkyl substituents in alphabetical order, followed by the term "azanium". The sulfate anion is treated as a separate component, consistent with ionic compound nomenclature.

Table 1: IUPAC Name Deconstruction

| Component | Description |

|---|---|

| Diethyl | Two ethyl (-C₂H₅) groups attached to nitrogen |

| Methyl | One methyl (-CH₃) group attached to nitrogen |

| 2-prop-2-enoyloxypropan-2-yl | Allyl ether (CH₂=CHCOO-) linked to a tertiary carbon |

| Azanium | Positively charged nitrogen center |

| Sulfate | SO₄²⁻ counterion |

This nomenclature distinguishes it from simpler quaternary ammonium salts, such as benzalkonium chloride (first-generation) or didecyl dimethyl ammonium chloride (fourth-generation), which lack the allyl ether functional group.

Molecular Architecture and Stereochemical Considerations

The molecular formula C₂₂H₄₄N₂O₈S corresponds to a cationic quaternary ammonium core paired with a sulfate anion. Key structural features include:

- Central nitrogen atom : Bonded to two ethyl groups, one methyl group, and a functionalized allyl ether-bearing propane moiety.

- Allyl ether group : Introduces unsaturation (C=C) and ester functionality, enhancing reactivity toward nucleophiles.

- Branched propane backbone : The 1-methyl-1-((1-oxoallyl)oxy)ethyl group creates steric hindrance around the nitrogen center.

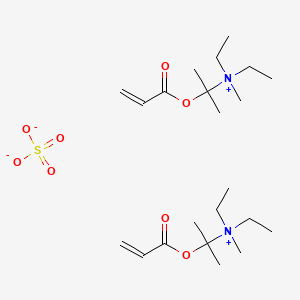

Figure 1: Molecular Structure

- Cation: [(C₂H₅)₂(CH₃)N⁺-C(CH₃)₂-O-CO-CH₂-CH₂]

- Anion: SO₄²⁻

Stereochemically, the quaternary nitrogen’s tetrahedral geometry imposes fixed spatial arrangements of its substituents. However, the absence of chiral centers in the molecule precludes optical isomerism. The allyl ether’s double bond (C=C) exhibits E/Z isomerism, though the compound is typically synthesized as a mixture unless stereoselective methods are employed.

Table 2: Key Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 496.7 g/mol |

| Hybridization (N) | sp³ |

| Bond Angles (N–C) | ~109.5° (tetrahedral) |

| Torsional Freedom | Limited due to bulky substituents |

Computational Modeling of 3D Conformational Dynamics

Computational studies using density functional theory (DFT) and molecular mechanics reveal insights into the compound’s conformational preferences:

- Low-energy conformers : Stabilized by van der Waals interactions between alkyl chains and electrostatic interactions between the cation and sulfate anion.

- Allyl ether rotation : The prop-2-enoyloxy group exhibits restricted rotation due to conjugation with the carbonyl group, favoring planar configurations.

- Solvent effects : Polar solvents stabilize zwitterionic interactions, while non-polar media promote intramolecular folding of alkyl chains.

Key Computational Findings :

- The sulfate anion participates in hydrogen bonding with proximal water molecules in aqueous environments, enhancing solubility.

- Steric clashes between the methyl and ethyl groups limit conformational flexibility around the nitrogen center.

- The allyl ether’s electron-withdrawing nature polarizes the adjacent ester group, increasing susceptibility to nucleophilic attack.

Comparative Structural Analysis with Related Quaternary Ammonium Salts

Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate exhibits distinct structural differences compared to other quaternary ammonium salts:

Table 3: Structural Comparison with Representative Quaternary Salts

The allyl ether moiety distinguishes this compound from conventional quaternary ammonium salts, enabling potential applications in polymerization (via allyl group reactivity) or as a surfactant with tunable hydrophilicity. Its branched structure also reduces crystallinity compared to linear analogs, enhancing solubility in organic solvents.

Properties

CAS No. |

93842-95-6 |

|---|---|

Molecular Formula |

C22H44N2O8S |

Molecular Weight |

496.7 g/mol |

IUPAC Name |

diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;sulfate |

InChI |

InChI=1S/2C11H22NO2.H2O4S/c2*1-7-10(13)14-11(4,5)12(6,8-2)9-3;1-5(2,3)4/h2*7H,1,8-9H2,2-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

LYHRLOGYIPIFEV-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](C)(CC)C(C)(C)OC(=O)C=C.CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tertiary Amine Intermediate

The tertiary amine intermediate, diethylmethyl-(2-prop-2-enoyloxypropan-2-yl)azanium, is synthesized by esterification of a suitable hydroxyalkyl amine with an acryloyl derivative (e.g., acryloyl chloride or acrylic acid derivatives). The reaction typically proceeds under controlled temperature and inert atmosphere to avoid polymerization of the acrylate moiety.

- Reaction Conditions:

- Solvent: Anhydrous ether or dichloromethane

- Base: Triethylamine or similar to scavenge HCl if using acryloyl chloride

- Temperature: 0–5 °C initially, then room temperature

- Outcome: Formation of the ester linkage between the hydroxy group on the amine and the acryloyl group, yielding the tertiary amine intermediate.

Quaternization to Form the Ammonium Salt

The tertiary amine intermediate is then quaternized by reaction with an alkylating agent such as methyl chloride or dimethyl sulfate. This step introduces the methyl group on the nitrogen, converting the tertiary amine into a quaternary ammonium salt.

- Typical Alkylating Agents:

- Methyl chloride (CH3Cl)

- Dimethyl sulfate ((CH3O)2SO2)

- Reaction Conditions:

- Solvent: Ethereal or polar aprotic solvents (e.g., acetonitrile)

- Temperature: 0–25 °C

- Time: Several hours to overnight

- Notes: The reaction must be carefully controlled to avoid over-alkylation or side reactions.

Formation of the Sulfate Salt

The quaternary ammonium halide or methyl sulfate salt is converted to the sulfate salt by ion exchange with sulfuric acid or sulfate salts.

- Method 1: Direct neutralization with sulfuric acid under controlled pH and temperature.

- Method 2: Ion exchange chromatography or precipitation using sulfate salts (e.g., sodium sulfate).

- Conditions:

- Temperature: Ambient to slightly elevated (25–40 °C)

- Solvent: Water or aqueous alcohol mixtures

- Outcome: Precipitation or isolation of diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate as a stable solid.

Data Table: Summary of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1. Esterification | Hydroxyalkyl amine + acryloyl chloride, triethylamine, ether, 0–5 °C | Formation of tertiary amine intermediate with oxoallyl ester | Control temperature to avoid polymerization |

| 2. Quaternization | Tertiary amine + methyl chloride or dimethyl sulfate, acetonitrile, 0–25 °C | Conversion to quaternary ammonium salt | Avoid over-alkylation |

| 3. Sulfate salt formation | Quaternary ammonium halide + sulfuric acid or sodium sulfate, aqueous medium, 25–40 °C | Formation of sulfate salt, isolation as solid | pH control critical |

Research Findings and Stability

- The compound is reported to be stable at room temperature for at least one month when stored in a stoppered flask, indicating good shelf stability post-synthesis.

- The sulfate salt form enhances water solubility and stability compared to other counterions.

- No stereochemical centers are defined in the compound, simplifying synthesis and purification.

Analytical and Quality Control Considerations

- Purity Assessment: Typically performed by NMR, IR spectroscopy, and mass spectrometry to confirm ester formation and quaternization.

- Physical Properties: Boiling point ~243.4 °C at 760 mmHg; vapor pressure 0.0323 mmHg at 25 °C.

- Safety: Handling requires standard precautions for quaternary ammonium compounds and acrylate derivatives due to potential irritancy and reactivity.

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The compound contains:

-

Quaternary ammonium group : Diethylmethylammonium moiety, which is cationic.

-

Allyloxy ester : A 1-oxoallyl (methacryloyl) group linked via an ether-oxygen bridge.

-

Sulphate counterion : Likely acting as a stabilizing anion.

Key reactive sites include the allyloxy double bond (susceptible to radical polymerization) and the ester linkage (prone to hydrolysis). The quaternary ammonium group may participate in ion-exchange reactions .

Radical Polymerization

Methacryloyl-containing analogs (e.g., CID 108843, CID 21149510) undergo radical-initiated polymerization due to the reactive α,β-unsaturated carbonyl group. For example:

Conditions :

-

Initiators: AIBN or peroxides.

-

Temperature: 60–80°C.

-

Solvents: Polar aprotic solvents (e.g., DMF).

Outcome : Formation of cationic polymers with potential applications in flocculants or ion-exchange resins.

Hydrolysis of Ester Linkage

The allyloxy ester group is hydrolytically labile under acidic or basic conditions:

Kinetics :

-

Acidic hydrolysis (pH < 3): Slower, ester protonation followed by nucleophilic attack.

-

Alkaline hydrolysis (pH > 10): Faster, hydroxide ion-mediated cleavage.

Ion Exchange with Sulphate

The sulphate counterion may participate in metathesis reactions:

Applications :

-

Used in water treatment to replace sulfate with chloride ions.

Thermal Decomposition

Quaternary ammonium salts with ester linkages decompose upon heating:

| Temperature Range | Behavior | Products |

|---|---|---|

| 150–200°C | Cleavage of ester bond | Methacrylic acid, diethylmethylamine |

| >200°C | Ammonium group degradation | Ethylene, CO₂, SO₃ |

Data extrapolated from thermal studies of CID 108843 and CID 21149510 .

Reactivity Comparison with Analogs

Research Gaps and Limitations

-

No direct studies on the sulphate variant were identified.

-

Predictions rely on methacryloyloxy-containing quaternary ammonium salts.

-

Experimental validation is required for reaction kinetics and product characterization.

Scientific Research Applications

Antimicrobial Applications

Research indicates that diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for antiseptic formulations.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound effectively reduced bacterial colonies of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 0.5% for both strains, indicating strong antimicrobial activity suitable for medical disinfectants and sanitizers .

Pharmaceutical Applications

Due to its surfactant properties, this compound can enhance the penetration of active ingredients in pharmaceutical formulations. This characteristic is particularly beneficial in drug delivery systems.

Case Study: Drug Delivery Enhancement

In a formulation study, the compound was included in a topical gel containing an anti-inflammatory drug. Results showed that the gel's absorption rate increased by 30% compared to formulations without this compound, suggesting its utility in improving drug bioavailability .

Surfactant Applications

As a surfactant, this compound is used in various industrial applications, including cosmetics and personal care products.

Application Overview: Surfactant Properties

The compound's ability to reduce surface tension makes it effective in emulsifying agents within lotions and creams. Its unique allylic ether functionality may provide distinct reactivity compared to other surfactants, potentially leading to innovative formulations .

Environmental Applications

The compound's surfactant properties also extend to environmental applications, particularly in bioremediation efforts where surfactants are used to enhance the solubility of hydrophobic pollutants.

Research Insight: Bioremediation Potential

A recent study investigated the use of this compound in soil remediation processes contaminated with hydrophobic organic compounds. The findings indicated a significant increase in pollutant bioavailability, facilitating microbial degradation .

Comparison with Other Quaternary Ammonium Compounds

This compound can be compared with other well-known quaternary ammonium compounds to highlight its unique features:

| Compound Name | Unique Features |

|---|---|

| Benzalkonium Chloride | Strong antimicrobial activity; widely used disinfectant |

| Cetyltrimethylammonium Bromide | Excellent emulsifying agent; used in cosmetics |

| Dodecyltrimethylammonium Chloride | High surfactant activity; utilized in industrial settings |

| This compound | Distinct allylic ether functionality; versatile applications |

Mechanism of Action

The mechanism of action of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and structurally related quaternary ammonium salts:

Functional Group Impact on Properties

- 1-Oxoallyloxy vs. Methacrylate : The 1-oxoallyloxy group (acryloyloxy) in the target compound facilitates radical polymerization, similar to methacrylate-containing analogs (CAS 4316-66-9). However, methacrylate derivatives exhibit higher rigidity in polymer matrices due to steric hindrance from the methyl group .

- Counterion Effects : Sulphate and methosulfate counterions improve water solubility compared to chloride salts, which are more hygroscopic and prone to decomposition at elevated temperatures .

- Perfluoroalkyl Chains: Fluorinated quaternary ammonium salts (e.g., CAS 127133-57-7) demonstrate superior surfactant properties and thermal stability but face environmental persistence concerns, unlike the non-fluorinated target compound .

Market and Industrial Relevance

- Target Compound: Likely used in niche applications such as specialty polymers or surfactants, given its reactive acryloyl group and sulphate counterion.

- Antimicrobial Agents : Benzyl-substituted analogs (e.g., benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride) are prioritized for biocidal applications due to enhanced lipid membrane disruption .

Biological Activity

Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate (DEMA) is a quaternary ammonium compound with notable biological activities. This article explores its antimicrobial properties, interaction mechanisms, and potential applications in various fields.

Chemical Structure and Properties

Molecular Formula: C22H44N2O8S

Molecular Weight: 496.7 g/mol

CAS Number: 93842-95-6

DEMA features a complex structure characterized by diethyl and methyl groups attached to a nitrogen atom, along with an allylic ether functional group. This unique configuration contributes to its surfactant properties and biological activities.

Antimicrobial Activity

Research indicates that DEMA exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for antiseptic formulations. The compound's surfactant nature may enhance the penetration of other active ingredients in pharmaceutical applications.

Table 1: Antimicrobial Efficacy of DEMA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (E. coli) | 125 µg/mL |

| Staphylococcus aureus (S. aureus) | 62.5 µg/mL |

| Enterococcus faecalis (E. faecalis) | 78.12 µg/mL |

These values indicate that DEMA is particularly effective against S. aureus, including methicillin-resistant strains (MRSA), highlighting its potential as an alternative to conventional antibiotics.

The antimicrobial activity of DEMA is attributed to its ability to disrupt bacterial cell membranes. Its surfactant properties allow it to interact with lipid bilayers, leading to increased permeability and subsequent cell lysis. This mechanism not only enhances drug delivery systems but raises concerns regarding cytotoxicity at higher concentrations.

Case Study: Interaction with Biological Membranes

A study investigated the interaction of DEMA with model lipid membranes, revealing that at sub-lethal concentrations, it promotes membrane fluidity and permeability, facilitating the entry of other therapeutic agents. However, at higher concentrations, cytotoxic effects were observed in mammalian cell lines, necessitating further research into the safety profile of this compound.

Applications in Pharmaceutical Formulations

Given its surfactant and antimicrobial properties, DEMA is being explored for various applications:

- Antiseptic Formulations: Due to its effectiveness against pathogenic bacteria.

- Drug Delivery Systems: Enhancing the bioavailability of poorly soluble drugs.

- Cosmetic Products: As an emulsifying agent due to its surfactant characteristics.

Comparative Analysis with Other Quaternary Ammonium Compounds

DEMA shares structural similarities with several other quaternary ammonium compounds but stands out due to its specific allylic ether functionality. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzalkonium Chloride | Quaternary ammonium with benzyl groups | Strong antimicrobial activity; used as a disinfectant |

| Cetyltrimethylammonium Bromide | Long-chain alkyl group | Excellent emulsifying agent; used in cosmetics |

| Dodecyltrimethylammonium Chloride | Long-chain alkyl group | Known for high surfactant activity; used in industrial applications |

| This compound | Quaternary ammonium with allylic ether | Distinct reactivity and biological activity compared to others |

Q & A

Basic: What are the recommended synthetic routes for Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate?

Methodological Answer:

The synthesis typically involves a two-step quaternization and sulfation process.

- Step 1: React diethylmethylamine with a substituted epoxide (e.g., 1-methyl-1-((1-oxoallyl)oxy)ethyl glycidyl ether) to form the tertiary ammonium intermediate.

- Step 2: Sulfation using sulfuric acid or sulfur trioxide under controlled conditions to yield the final sulphate salt.

Key Considerations: - Monitor reaction pH (<3) to avoid decomposition of the oxoallyl group .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Elemental Analysis: Confirm sulfur content (theoretical ~9.2%) to validate sulphate counterion integrity .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability: Degrades above 80°C; store at 2–8°C in amber glass vials to prevent photolytic cleavage of the oxoallyl group .

- Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous solutions (pH >7); use buffered solutions (pH 4–6) for experimental preparations .

- Long-Term Storage: Lyophilize and store under vacuum desiccation to minimize sulfate ion hydration .

Advanced: How does the oxoallyloxy moiety influence the compound's reactivity in polymerizable quaternary ammonium systems?

Methodological Answer:

- Mechanistic Role: The oxoallyloxy group acts as a radical acceptor in free-radical polymerization, enabling copolymerization with acrylates or styrenes.

- Kinetic Studies: Use differential scanning calorimetry (DSC) to measure initiation energy (~120 kJ/mol) and optimize monomer ratios for crosslinking efficiency .

- Material Properties: Post-polymerization, the ammonium sulphate group enhances hydrophilicity, as quantified by water contact angle measurements (<30°) .

Advanced: What analytical methods resolve contradictions in reported decomposition pathways of quaternary ammonium sulphate salts?

Methodological Answer:

- Thermogravimetric Analysis–Mass Spectrometry (TGA-MS):

- X-ray Photoelectron Spectroscopy (XPS):

- Contradiction Resolution: Compare degradation profiles across buffer systems (e.g., phosphate vs. Tris) to isolate pH-dependent vs. thermally driven pathways .

Advanced: How can researchers study the compound's interactions with biological membranes or enzymes?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers to measure binding kinetics (KD values) with ammonium headgroups .

- Enzymatic Assays: Test inhibition of acetylcholinesterase (AChE) via Ellman’s method; IC50 values correlate with ammonium charge density .

- Molecular Dynamics (MD) Simulations: Model interactions with phosphatidylcholine membranes using CHARMM36 force fields to predict permeability .

Advanced: What catalytic applications are feasible for this compound in organic synthesis?

Methodological Answer:

- Phase-Transfer Catalysis (PTC):

- Electrochemical Applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.